Ethyl 3-amino-2,4-dicyano-1-phenyl-1,2,6,7,8,8a-hexahydronaphthalene-2-carboxylate
Description
Ethyl 3-amino-2,4-dicyano-1-phenyl-1,2,6,7,8,8a-hexahydronaphthalene-2-carboxylate is a complex polycyclic compound featuring a partially hydrogenated naphthalene core. Its structure includes multiple functional groups: an ethyl carboxylate ester at position 2, amino (-NH₂) and cyano (-CN) groups at positions 3 and 4, and a phenyl substituent at position 1.
Properties
Molecular Formula |
C21H21N3O2 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
ethyl 3-amino-2,4-dicyano-1-phenyl-6,7,8,8a-tetrahydro-1H-naphthalene-2-carboxylate |
InChI |
InChI=1S/C21H21N3O2/c1-2-26-20(25)21(13-23)18(14-8-4-3-5-9-14)16-11-7-6-10-15(16)17(12-22)19(21)24/h3-5,8-10,16,18H,2,6-7,11,24H2,1H3 |
InChI Key |
OLUGSZUWEAVXBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(C(C2CCCC=C2C(=C1N)C#N)C3=CC=CC=C3)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-2,4-dicyano-1-phenyl-1,2,6,7,8,8a-hexahydronaphthalene-2-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-2,4-dicyano-1-phenyl-1,2,6,7,8,8a-hexahydronaphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
Ethyl 3-amino-2,4-dicyano-1-phenyl-1,2,6,7,8,8a-hexahydronaphthalene-2-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism by which Ethyl 3-amino-2,4-dicyano-1-phenyl-1,2,6,7,8,8a-hexahydronaphthalene-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
Substituent Effects on Reactivity and Properties
- Amino Group: The -NH₂ group enables hydrogen bonding, improving crystallinity and solubility in polar solvents. This contrasts with methyl or phenyl groups in analogues, which prioritize lipophilicity .
- Phenyl Group: The 1-phenyl substituent may sterically hinder reactions at the adjacent position, a feature absent in simpler isoquinoline derivatives .
Crystallographic and Computational Insights
Crystallographic software like SHELXL and WinGX () is critical for resolving the stereochemistry of such complex structures. For example:
Metabolic and Environmental Considerations
The hydrogenated core and cyano groups may reduce susceptibility to microbial degradation compared to fully aromatic naphthalene derivatives .
Biological Activity
Ethyl 3-amino-2,4-dicyano-1-phenyl-1,2,6,7,8,8a-hexahydronaphthalene-2-carboxylate is a complex organic compound recognized for its potential biological activities. This article explores its synthesis, structural characteristics, biological interactions, and applications in medicinal chemistry.
Chemical Structure and Properties
Molecular Formula: C₂₁H₂₁N₃O₂
Molecular Weight: 347.41 g/mol
CAS Number: 77198-36-8
The compound features multiple functional groups that contribute to its reactivity and biological properties. Its structure includes a hexahydronaphthalene core with amino and dicyano substituents that enhance its pharmacological potential.
| Property | Value |
|---|---|
| IUPAC Name | Ethyl 3-amino-2,4-dicyano-1-phenyl-6,7,8,8a-tetrahydro-1H-naphthalene-2-carboxylate |
| InChI | InChI=1S/C21H21N3O2/c1-2-26-20(25)21(13-23)18(14-8-4-3-5-9-14)16-11-7-6-10-15(16)17(12-22)19(21)24/h3-5,8-10,16,18H,2,6-7,11,24H2,1H3 |
| SMILES | CCOC(=O)C1(C(C2CCCC=C2C(=C1N)C#N)C3=CC=CC=C3)C#N |
Synthesis
The synthesis of Ethyl 3-amino-2,4-dicyano-1-phenyl-naphthalene involves multi-step organic reactions. Typical methods include cyclization of appropriate precursors under controlled conditions using solvents like ethanol and various catalysts to optimize yield and purity .
The biological activity of Ethyl 3-amino-2,4-dicyano compounds primarily involves interactions with various biological targets such as enzymes and receptors. These interactions can lead to modulation of signaling pathways relevant to cell proliferation and apoptosis.
Pharmacological Applications
Research indicates that this compound may exhibit:
- Anticancer Activity : Preliminary studies suggest that derivatives of dicyano compounds can inhibit tumor growth by interfering with cancer cell signaling pathways.
- Antimicrobial Properties : Ethyl 3-amino derivatives have shown potential against various bacterial strains and viruses .
- Neuroprotective Effects : The compound may play a role in protecting neuronal cells from oxidative stress and apoptosis .
Study on Anticancer Properties
A study conducted by Cui et al. (2005) highlighted the fluorescence properties of dicyanoaniline derivatives similar to Ethyl 3-amino compounds. These properties correlate with their ability to act as effective anticancer agents due to their electron donor/acceptor characteristics .
Antimicrobial Activity Assessment
In a recent assessment of antimicrobial efficacy against a range of pathogens including Staphylococcus aureus and Escherichia coli, derivatives of the compound demonstrated significant inhibitory effects at varying concentrations. The results suggest potential for development into therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
